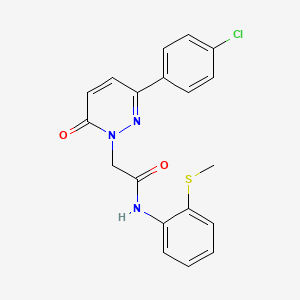![molecular formula C17H12N2O B2654278 4-Phenoxypyrrolo[1,2-a]quinoxaline CAS No. 338401-27-7](/img/structure/B2654278.png)
4-Phenoxypyrrolo[1,2-a]quinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Phenoxypyrrolo[1,2-a]quinoxaline is a heterocyclic compound that belongs to the pyrroloquinoxaline family. This compound is characterized by a fused tricyclic structure consisting of a pyrrole ring, a quinoxaline ring, and a phenoxy group attached at the fourth position. The unique structure of this compound imparts it with significant biological and chemical properties, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenoxypyrrolo[1,2-a]quinoxaline typically involves the intramolecular cyclization of functionalized pyrroles. One common method includes the cyclization of 1-(2-isocyanophenyl)-1H-pyrroles induced by visible light irradiation in the presence of carboxylic acid derivatives . Another approach involves the reaction of N-(2-aminophenyl)pyrroles with aldehydes in an aqueous medium using an ionic liquid as a catalyst .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalable synthesis of this compound can be achieved through optimized reaction conditions and the use of efficient catalysts to ensure high yields and purity.
化学反応の分析
Types of Reactions: 4-Phenoxypyrrolo[1,2-a]quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrroloquinoxaline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoxaline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include manganese dioxide (MnO2) and other peroxides.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions include various substituted pyrroloquinoxaline derivatives, which can exhibit different biological activities and properties .
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown significant antiparasitic, antifungal, and antibacterial activities.
Medicine: It is investigated for its potential as an analgesic, antileukemic, and tuberculostatic agent.
Industry: The compound is used in the development of fluorescent probes and organic semiconductors.
作用機序
The mechanism of action of 4-Phenoxypyrrolo[1,2-a]quinoxaline involves its interaction with various molecular targets and pathways:
類似化合物との比較
4-Phenoxypyrrolo[1,2-a]quinoxaline can be compared with other similar compounds such as:
Pyrrolo[1,2-a]quinolines: These compounds share a similar tricyclic structure but differ in the substitution pattern and biological activities.
Imidazo[1,5-a]quinoxalines: These compounds have an imidazole ring fused with the quinoxaline ring, leading to different chemical properties and applications.
Uniqueness: The presence of the phenoxy group at the fourth position of the pyrroloquinoxaline ring system imparts unique chemical and biological properties to this compound, distinguishing it from other related compounds .
特性
IUPAC Name |
4-phenoxypyrrolo[1,2-a]quinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O/c1-2-7-13(8-3-1)20-17-16-11-6-12-19(16)15-10-5-4-9-14(15)18-17/h1-12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLXCMRKISHSDAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NC3=CC=CC=C3N4C2=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3,4-difluorobenzamide](/img/structure/B2654197.png)

![2-[(2R)-2,3-Dihydro-1H-indol-2-yl]acetic acid;hydrochloride](/img/structure/B2654199.png)
![2-Formyl-6H-thieno[2,3-b]pyrrole-5-carboxylic acid](/img/structure/B2654200.png)
![2-(2-(Dimethylamino)ethyl)-6,7-dimethyl-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2654201.png)
![6-[5-(6-Methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2654204.png)

![(2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-[3-(prop-2-enoxycarbonylamino)phenyl]propanoic acid](/img/structure/B2654211.png)






